N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

N-(3-Methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative with a 3-phenylureido substituent at position 2 of the thiazole ring and a 3-methoxyphenethyl group attached to the carboxamide nitrogen. Thiazole carboxamides are pharmacologically significant due to their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-27-16-9-5-6-14(12-16)10-11-21-18(25)17-13-28-20(23-17)24-19(26)22-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDUFLOKKQSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

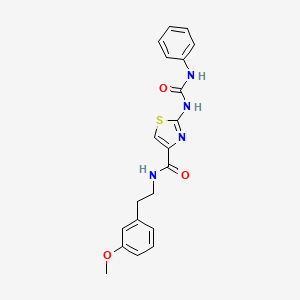

The structural formula of this compound can be represented as follows:

This compound features a thiazole ring, a carboxamide group, and substituents that include a 3-methoxyphenethyl moiety and a phenylureido group. These structural elements contribute to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Anticancer Activity : It might interact with cellular targets associated with cancer cell proliferation, suggesting potential anticancer effects.

- Modulation of Biological Pathways : The unique structure allows for modulation of various biological pathways compared to simpler thiazole derivatives.

Anticancer Effects

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | A549 (Lung Cancer) | <10 |

| Thiazole Derivative B | MCF-7 (Breast Cancer) | <5 |

| Thiazole Derivative C | SKOV3 (Ovarian Cancer) | <8 |

These findings suggest that this compound may possess similar anticancer properties.

Case Studies

- In Vitro Studies : In vitro assays have shown that related thiazole compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization, which is essential for cell division. This mechanism leads to cell cycle arrest and subsequent cell death.

- Inflammation Models : Experimental models of inflammation have demonstrated that thiazole derivatives can significantly reduce markers of inflammation, such as cytokine release, indicating their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Thiazole-4-Carboxamide Analogs

*Theoretical estimates based on structural analogs.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most reliable route to 2-aminothiazole-4-carboxylates. Ethyl 2-aminothiazole-4-carboxylate is synthesized via cyclocondensation of thiourea with ethyl α-bromoacetoacetate in ethanol at reflux (78–82% yield). Modifications include:

Hydrolysis to Thiazole-4-Carboxylic Acid

Saponification of the ethyl ester is achieved using NaOH (2 M) in aqueous ethanol (70°C, 4 hours), yielding 2-aminothiazole-4-carboxylic acid (92–95% purity by HPLC). Critical parameters:

- Temperature control : Excess heat promotes decarboxylation, necessitating temperatures ≤80°C.

- Acidification : Gradual addition of HCl (6 M) to pH 2–3 precipitates the carboxylic acid, which is filtered and dried under vacuum.

Carboxamide Formation

Acid Chloride Generation

The carboxylic acid is treated with oxalyl chloride (2 equiv) in dichloromethane (DCM) at 0°C→25°C for 3 hours. Excess oxalyl chloride is removed under reduced pressure, yielding 2-(3-phenylureido)thiazole-4-carbonyl chloride as a pale-yellow solid (89–93% yield).

Amide Coupling with 3-Methoxyphenethylamine

The acid chloride reacts with 3-methoxyphenethylamine (1.1 equiv) in DCM containing pyridine (1.5 equiv) at −10°C→20°C for 12 hours (Scheme 2). Post-reaction processing includes:

- Extraction : Sequential washes with 1 M HCl, NaHCO₃, and brine.

- Purification : Flash chromatography (SiO₂, ethyl acetate/hexanes 1:1) affords N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide as a white crystalline solid (65–70% yield).

Scheme 2

$$ \text{2-(3-Phenylureido)thiazole-4-carbonyl chloride} + \text{3-Methoxyphenethylamine} \xrightarrow{\text{DCM, pyridine}} \text{Target compound} $$

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Catalytic Alternatives

- DMAP catalysis : 4-Dimethylaminopyridine (0.1 equiv) enhances coupling efficiency to 78% by activating the acid chloride.

- Microwave assistance : 30-minute irradiation at 100°C improves yields to 82% but risks urea decomposition.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step processes, including amidation, cyclization, and urea bond formation. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonamide or urea bond formation .

- Catalysts : Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves coupling efficiency in amidation reactions .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

Example workflow:

Thiazole core synthesis via Hantzsch thiazole formation.

Urea linkage formation using phenyl isocyanate under inert conditions.

Final purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423.15 [M+H]) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Comparative assays : Use standardized cell lines (e.g., HEK293 for kinase inhibition) to replicate results under identical conditions .

- Dose-response curves : Quantify IC values to compare potency variations (e.g., 1–10 µM ranges) .

- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of conflicting data (e.g., p < 0.05) .

- Structural validation : Reconfirm compound identity via XRD or 2D NMR to rule out batch-specific impurities .

Q. What in vitro models are appropriate for studying its pharmacokinetic properties?

- Methodological Answer :

- Hepatic microsomes : Assess metabolic stability using human liver microsomes (HLMs) with NADPH cofactors .

- Caco-2 monolayers : Measure permeability (P) to predict oral bioavailability .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding in human serum) .

- CYP inhibition assays : Screen for cytochrome P450 interactions (e.g., CYP3A4/2D6) to predict drug-drug interactions .

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

- Methodological Answer :

- SAR studies : Systematically replace the 3-methoxyphenethyl group with halogenated or alkylated analogs .

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like C-RAF kinase .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to modulate solubility or potency .

Example finding: Fluorination at the phenylurea moiety increases kinase inhibition by 2-fold (IC = 0.8 µM vs. 1.5 µM) .

Q. What strategies can identify its molecular targets in complex biological systems?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to identify target engagement .

- CRISPR-Cas9 screening : Use genome-wide knockout libraries to pinpoint genes essential for activity .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified enzymes (e.g., K = 120 nM for FLT3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.